(5-Fluorobenzo[b]thiophen-2-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone
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Overview
Description
(5-Fluorobenzo[b]thiophen-2-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure combining a fluorinated benzothiophene moiety with an azetidine ring substituted with an isobutylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluorobenzo[b]thiophen-2-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone typically involves multi-step organic reactions. The initial step often includes the preparation of the benzothiophene core, followed by the introduction of the fluorine atom at the 5-position. The azetidine ring is then constructed and functionalized with the isobutylsulfonyl group. Each step requires specific reagents and conditions, such as the use of fluorinating agents, sulfonyl chlorides, and appropriate catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to optimize the production process. The use of robust catalysts and efficient purification methods, such as chromatography, would be essential to achieve the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(5-Fluorobenzo[b]thiophen-2-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives, expanding the compound’s chemical diversity.
Scientific Research Applications
Chemistry
In chemistry, (5-Fluorobenzo[b]thiophen-2-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds with desirable properties.
Biology
Biologically, this compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids. Its fluorinated and sulfonyl groups could enhance binding affinity and specificity, making it a valuable tool in biochemical research.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It could be explored for its activity against various diseases, including cancer and infectious diseases. Its ability to modulate biological pathways and molecular targets could lead to the development of new drugs.
Industry
Industrially, this compound may find applications in the production of specialty chemicals, agrochemicals, and materials science. Its unique properties could be leveraged to create products with enhanced performance and functionality.
Mechanism of Action
The mechanism of action of (5-Fluorobenzo[b]thiophen-2-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The fluorinated benzothiophene moiety may interact with hydrophobic pockets in proteins, while the sulfonyl group could form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(5-Fluorobenzo[b]thiophene-2-yl)methanone: Lacks the azetidine and isobutylsulfonyl groups, making it less complex.
(Benzo[b]thiophen-2-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone: Lacks the fluorine atom, which may reduce its binding affinity and specificity.
(5-Fluorobenzo[b]thiophen-2-yl)(3-azetidin-1-yl)methanone: Lacks the isobutylsulfonyl group, potentially altering its chemical reactivity and biological activity.
Uniqueness
The uniqueness of (5-Fluorobenzo[b]thiophen-2-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone lies in its combination of a fluorinated benzothiophene core with an azetidine ring substituted with an isobutylsulfonyl group. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(5-fluoro-1-benzothiophen-2-yl)-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO3S2/c1-10(2)9-23(20,21)13-7-18(8-13)16(19)15-6-11-5-12(17)3-4-14(11)22-15/h3-6,10,13H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DELBHXUUJOCRDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC3=C(S2)C=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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